methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an acetylimino group and a methoxy group attached to the benzothiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the reaction of 2-aminothiophenol with methyl 2-bromoacetate to form the benzothiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetylimino group. The final step involves the methoxylation of the benzothiazole ring using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylimino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The acetylimino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2Z)-2-(acetylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[(2Z)-2-(acetylimino)-6-(methylsulfonyl)-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
IUPAC Name |
methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8(16)14-13-15(7-12(17)19-3)10-5-4-9(18-2)6-11(10)20-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRGUYVJKXHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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